molecular formula C11H9F3O2 B1429550 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid CAS No. 1092460-62-2

3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

Cat. No.: B1429550
CAS No.: 1092460-62-2
M. Wt: 230.18 g/mol
InChI Key: IIMWKXQSZIMHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trifluoromethyl)cinnamic acid (: 1092460-62-2) is a specialized cinnamic acid derivative with the molecular formula C11H9F3O2 and an exact mass of 230.18 . This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, belonging to a class of compounds known for a broad spectrum of biological activities, including antifungal, antimicrobial, antibacterial, and anticancer properties . The strategic incorporation of both a methyl and a trifluoromethyl group on the phenyl ring fine-tunes the molecule's electronic properties and metabolic stability, making it a crucial intermediate in the hit-to-lead optimization process for developing novel therapeutic agents . Cinnamic acid derivatives, in general, are recognized for their versatile applications across the pharmaceutical and chemical sectors, often acting as key scaffolds in the synthesis of more complex, biologically active molecules . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWKXQSZIMHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203845
Record name 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-62-2
Record name 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-5-(trifluoromethyl)cinnamic acid (CAS No. 1092460-62-2) is a derivative of cinnamic acid, which has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Methyl-5-(trifluoromethyl)cinnamic acid features a benzene ring with a double bond (C=C) adjacent to a carboxylic acid group (COOH). The methyl group at the 3rd position and the trifluoromethyl group at the 5th position significantly influence its chemical reactivity and biological interactions. The presence of both electron-donating and electron-withdrawing groups suggests that this compound may have diverse pharmacological properties.

Anticancer Activity

Research indicates that 3-Methyl-5-(trifluoromethyl)cinnamic acid exhibits anticancer properties . Cinnamic acid derivatives are known to interfere with various cellular pathways involved in cancer progression. For instance, studies have shown that compounds similar to this derivative can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer effects are thought to arise from the compound's ability to modulate signaling pathways such as those involving c-MET (tyrosine-protein kinase Met), leading to reduced tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

  • Testing Methodology : A series of anilides derived from 3-Methyl-5-(trifluoromethyl)cinnamic acid were synthesized using microwave-assisted techniques and tested against reference strains .

Anti-inflammatory Properties

Cinnamic acid derivatives generally possess anti-inflammatory effects, which may extend to 3-Methyl-5-(trifluoromethyl)cinnamic acid. These effects are crucial for developing treatments for conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against MRSA and VRE
Anti-inflammatoryPotential to reduce inflammation

Case Studies

  • Antitumor Effects in Cell Lines : A study demonstrated that similar cinnamic acid derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . For instance, derivatives exhibited IC50 values ranging from 0.15 to 17.22 μM against different cancerous cell lines.
  • Bacterial Resistance Studies : In another investigation, the synthesized anilides from 3-Methyl-5-(trifluoromethyl)cinnamic acid were tested against resistant bacterial strains, showing promising results that could pave the way for new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological activity of cinnamic acid derivatives is highly dependent on the position and nature of substituents. Below is a comparison with key analogs:

Trifluoromethyl-Substituted Cinnamic Acids

3-(Trifluoromethyl)cinnamic Acid

  • Structure : CF₃ at the 3-position.
  • Bioactivity : Demonstrated significant inhibition of gastric acid secretion via H⁺/K⁺-ATPase inhibition (proton pump inhibition) and improved gastric emptying (73.8% vs. control 61.0%) in rodent models .
  • Physicochemical Properties : Increased lipophilicity compared to cinnamic acid, enhancing membrane permeability .

trans-4-(Trifluoromethyl)cinnamic Acid

  • Structure : CF₃ at the 4-position.
  • Bioactivity : Moderate gastric emptying improvement (70.9%) and proton pump inhibition, though less potent than 3-CF₃ analogs .

2-Fluoro-5-(trifluoromethyl)cinnamic Acid Structure: F at the 2-position and CF₃ at the 5-position.

Methyl-Substituted Analogs

3-Methylcinnamic Acid

  • Structure : CH₃ at the 3-position.
  • Bioactivity : Methyl groups generally enhance metabolic stability but may reduce radical scavenging activity compared to hydroxyl or methoxy substituents .

3-Methyl-5-(trifluoromethyl)benzoic Acid Structure: Similar substitution pattern but lacks the propenoic acid side chain of cinnamic acid. Properties: Molecular weight 204.15 g/mol; used as an intermediate in pharmaceutical synthesis .

Table 1: Key Pharmacological Parameters of Cinnamic Acid Derivatives
Compound Substituents Gastric Emptying (%) H⁺/K⁺-ATPase Inhibition Antioxidant Activity (IC₅₀, µg/mL)
Cinnamic Acid None 66.9 ± 17.8 Moderate Not reported
3-(Trifluoromethyl)cinnamic Acid 3-CF₃ 73.8 ± 6.3 High N/A
trans-4-(Trifluoromethyl)cinnamic Acid 4-CF₃ 70.9 ± 7.8 Moderate N/A
3,4-Dihydroxycinnamic Acid 3,4-OH N/A Low 24.5
4-(Dimethylamino)cinnamic Acid 4-N(CH₃)₂ N/A High (antacid activity) N/A
Key Findings :
  • Gastric Emptying : 3-(Trifluoromethyl)cinnamic acid outperformed other CF₃-substituted analogs, suggesting that substituent position critically affects motility enhancement .
  • Antioxidant Activity : Electron-donating groups (e.g., -OH in 3,4-dihydroxycinnamic acid) enhance radical scavenging, while electron-withdrawing groups (e.g., -CF₃) prioritize acid secretion modulation .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-5-(trifluoromethyl)cinnamic acid?

The synthesis of cinnamic acid derivatives typically involves a condensation reaction between substituted benzaldehydes and malonic acid under basic conditions. For example, 2-Chloro-5-(trifluoromethyl)cinnamic acid is synthesized via the reaction of 2-Chloro-5-(trifluoromethyl)benzaldehyde with malonic acid in ethanol/methanol using sodium ethoxide or potassium carbonate as a base under reflux . Adapting this method, 3-Methyl-5-(trifluoromethyl)cinnamic acid could be synthesized by substituting the benzaldehyde precursor with 3-Methyl-5-(trifluoromethyl)benzaldehyde. Optimization of reaction time, temperature, and solvent polarity is critical for yield improvement.

Q. How is the structural identity of 3-Methyl-5-(trifluoromethyl)cinnamic acid confirmed?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : To identify proton environments (e.g., vinyl protons at δ 6.3–7.8 ppm) and carbon backbone.
  • 19F NMR : To confirm the presence and chemical environment of the trifluoromethyl group (δ -60 to -65 ppm) .
  • IR Spectroscopy : To detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680–1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation. Reference data from PubChem or NIST for analogous compounds can guide interpretation .

Q. What initial biological assays are recommended for evaluating 3-Methyl-5-(trifluoromethyl)cinnamic acid?

Preliminary screening should include:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Testing against cyclooxygenase (COX) or acetylcholinesterase (AChE) to explore anti-inflammatory or neuroprotective potential. These assays are derived from studies on structurally related cinnamic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Methyl-5-(trifluoromethyl)cinnamic acid?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity compared to ethanol/methanol.
  • Catalyst Variation : Piperidine or pyridine derivatives could accelerate condensation kinetics.
  • Temperature Gradients : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity.
  • Design of Experiments (DoE) : Statistical tools like response surface methodology (RSM) can identify critical parameters (e.g., pH, molar ratios) .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of 3-Methyl-5-(trifluoromethyl)cinnamic acid?

SAR strategies include:

  • Analog Synthesis : Modifying substituents (e.g., replacing methyl with halogens or methoxy groups) to assess bioactivity trends.
  • Computational Docking : Molecular dynamics simulations to predict binding affinities with targets like COX-2 or bacterial efflux pumps.
  • Pharmacokinetic Profiling : LogP measurements and metabolic stability assays (e.g., microsomal incubation) to evaluate drug-likeness. These approaches are informed by studies on trifluoromethyl-substituted cinnamic acids .

Q. What advanced spectroscopic and computational methods characterize the electronic properties of 3-Methyl-5-(trifluoromethyl)cinnamic acid?

  • DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and predict reactivity (e.g., electrophilic aromatic substitution).
  • X-ray Crystallography : For precise bond-length/angle determination, particularly for the trifluoromethyl group’s steric effects.
  • 19F NMR Relaxation Studies : To investigate fluorine’s electronic environment and intermolecular interactions. These methods are validated in studies of trifluoromethyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.